molecular formula C21H22F3N5O3S B11569972 2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide

2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide

Cat. No.: B11569972
M. Wt: 481.5 g/mol
InChI Key: HFYQYAYEPLAOHZ-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The key steps include:

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and trifluoromethylpyrimidine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the pyrimidine ring.

    Synthesis of Pyrazole Intermediate: The pyrazole ring is synthesized through a cyclization reaction involving 1,5-dimethyl-1H-pyrazole and other reagents. This step may require specific reaction conditions, such as elevated temperatures and the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates through a sulfanyl linkage. This step is typically carried out using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, acids, bases, and other reagents under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22F3N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C21H22F3N5O3S/c1-12-14(10-26-29(12)2)9-25-19(30)11-33-20-27-15(8-18(28-20)21(22,23)24)13-5-6-16(31-3)17(7-13)32-4/h5-8,10H,9,11H2,1-4H3,(H,25,30)

InChI Key

HFYQYAYEPLAOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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